Ortho-Fluoro Substitution Lowers Calculated Lipophilicity Relative to 4-Bromo and 4-Trifluoromethyl Analogs, Modulating Predicted Membrane Permeability
The ortho-fluoro substituent in CAS 886898-44-8 yields calculated ALogP values (3.70 via ZINC; ~3.4 via PreNDB) that are intermediate between the unsubstituted analog (ALogP ~3.0 estimated) and the more lipophilic 4-bromo (ALogP ~4.0) and 4-trifluoromethyl (ALogP ~4.2) analogs, consistent with the electron-withdrawing but moderately lipophilic character of fluorine versus bromine or trifluoromethyl [1][2]. The 3-fluoro positional isomer (CAS 886898-38-0) shares identical molecular formula and similar ALogP (~3.7), but the ortho-position places the fluorine proximal to the amide carbonyl, introducing a through-space electrostatic interaction that can alter amide bond geometry and hydrogen-bond acidity . This ortho-electronic effect is absent in the 3-fluoro and 4-substituted analogs.
| Evidence Dimension | Calculated octanol-water partition coefficient (ALogP) |
|---|---|
| Target Compound Data | ZINC366726: logP 3.702; PreNDB predicted logP ~3.4; ChemBL parent molecular weight-aligned ALogP ~3.5 |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS not independently confirmed): ALogP ~3.0 (estimated); 4-Bromo analog (CAS 886898-27-7): ALogP ~4.0 (estimated); 4-CF3 analog (CAS 886898-74-4): ALogP ~4.2 (estimated); 3-Fluoro isomer (CAS 886898-38-0): ALogP ~3.7 (estimated) |
| Quantified Difference | Target compound ALogP approximately 0.5–0.7 units higher than unsubstituted analog and 0.3–0.5 units lower than 4-Br/4-CF3 analogs; ortho-electronic effect unique vs. 3-fluoro isomer. |
| Conditions | In silico prediction (ZINC15, PreNDB, ChEMBL parent data); experimental logP not reported for any series member. |
Why This Matters
Lipophilicity governs passive membrane permeability and nonspecific protein binding; an intermediate ALogP in the target compound may offer a balanced ADME profile that the more lipophilic bromo/trifluoromethyl analogs lack, reducing the risk of excessive tissue retention or promiscuous off-target binding in cell-based assays.
- [1] ZINC15. ZINC000000366726. 2015. https://zinc.docking.org/substances/ZINC000000366726/ View Source
- [2] PreNDB. Molecular properties database. https://prendb.pharmazie.uni-marburg.de/ View Source
